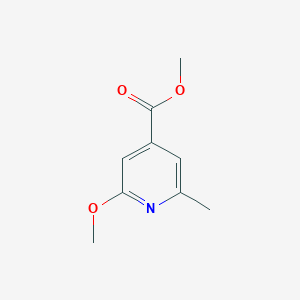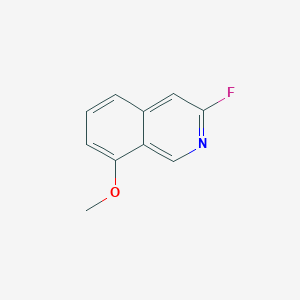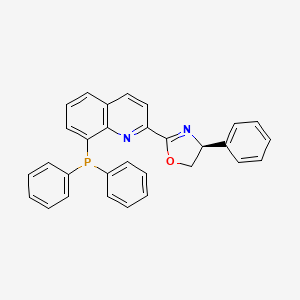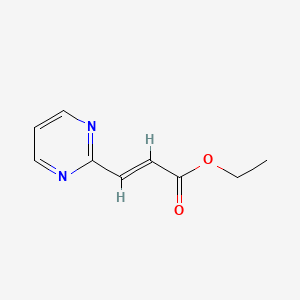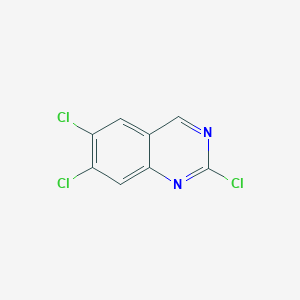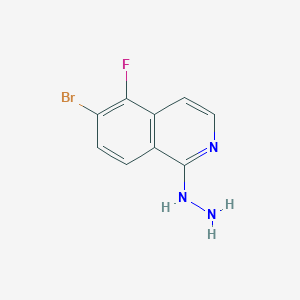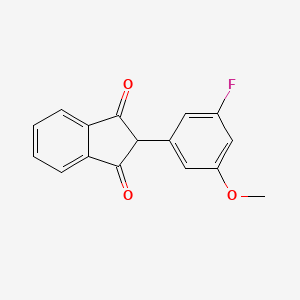![molecular formula C9H7ClN2O B13672762 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a chloro substituent at the 4-position and an ethanone group at the 2-position
Preparation Methods
The synthesis of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. The chloro substituent is then introduced via a substitution reaction, and the ethanone group is added through an acylation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. These interactions disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the chloro substituent.
1H-Pyrazolo[3,4-b]pyridines: Different heterocyclic core but similar applications in medicinal chemistry
Pyrrolopyrazine derivatives: Another class of heterocyclic compounds with similar synthetic approaches and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties that influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)8-4-6-7(12-8)2-3-11-9(6)10/h2-4,12H,1H3 |
InChI Key |
ZXYRUYBTZPBCED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


